molecular formula C8H17BrO B8789004 1-Bromo-3-(tert-butoxy)-2-methylpropane CAS No. 64839-14-1

1-Bromo-3-(tert-butoxy)-2-methylpropane

Cat. No. B8789004
CAS RN: 64839-14-1
M. Wt: 209.12 g/mol
InChI Key: NCPUKHKDZQPJDD-UHFFFAOYSA-N
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Patent
US04151205

Procedure details

Reaction of rac.-3-tert. butoxy-2-methyl-1-propanol with bromine-triphenylphosphine using the procedure of Example 28 gave rac.-3-tert. butoxy-2-methyl-1-bromopropane in 35% yield as a colorless liquid, b.p. 67°-77° C. (bath temperature) (9 mm Hg.).
Name
rac.-3-tert. butoxy-2-methyl-1-propanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
bromine triphenylphosphine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH:7]([CH3:10])[CH2:8]O)([CH3:4])([CH3:3])[CH3:2].[Br:11]Br.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>>[C:1]([O:5][CH2:6][CH:7]([CH3:10])[CH2:8][Br:11])([CH3:4])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
rac.-3-tert. butoxy-2-methyl-1-propanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OCC(CO)C
Name
bromine triphenylphosphine
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OCC(CBr)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.